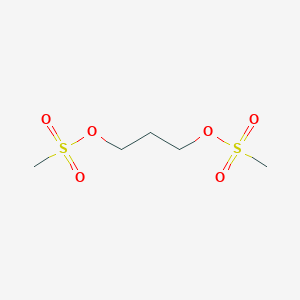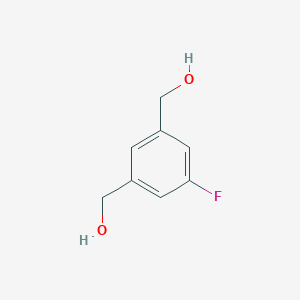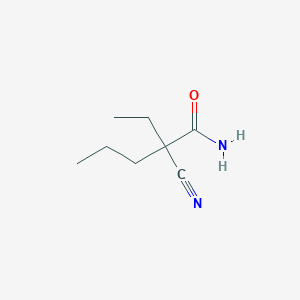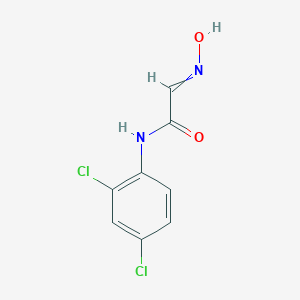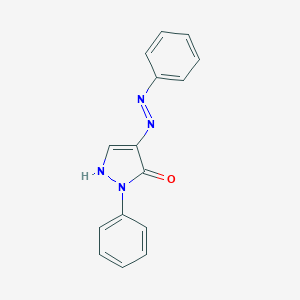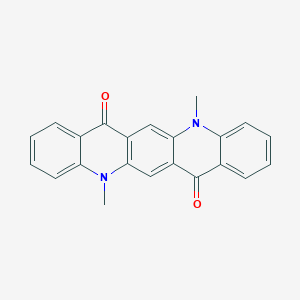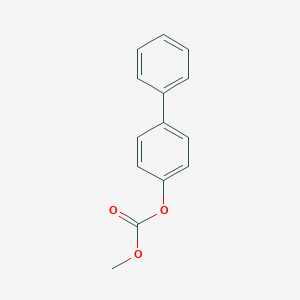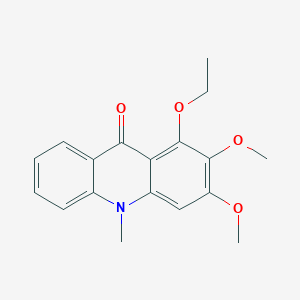
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one, also known as EMDMA, is a synthetic compound that belongs to the acridine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In
Mecanismo De Acción
The exact mechanism of action of 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of various enzymes and signaling pathways. In vivo studies have shown that it can protect against oxidative stress, reduce inflammation, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one offers several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Direcciones Futuras
There are several future directions for research on 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area is the exploration of its potential as a therapeutic agent for various diseases, such as cancer, infectious diseases, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one and to identify its molecular targets. Finally, the development of new derivatives and analogs of 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one could lead to the discovery of novel compounds with improved biological activity and selectivity.
Métodos De Síntesis
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one can be synthesized through a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine, followed by the condensation with ethyl acetoacetate. The resulting product is then subjected to cyclization and methylation reactions to obtain 1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one. The purity of the compound can be improved through recrystallization or chromatography techniques.
Aplicaciones Científicas De Investigación
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been evaluated for its anticancer, antimicrobial, and antiviral properties. In biochemistry, it has been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. In neuroscience, it has been investigated for its potential as a neuroprotective agent and as a tool to study neurotransmitter release and synaptic plasticity.
Propiedades
Número CAS |
17014-45-8 |
|---|---|
Nombre del producto |
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9-one |
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
1-ethoxy-2,3-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C18H19NO4/c1-5-23-18-15-13(10-14(21-3)17(18)22-4)19(2)12-9-7-6-8-11(12)16(15)20/h6-10H,5H2,1-4H3 |
Clave InChI |
QXPWHTCIGCYKCW-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=CC(=C1OC)OC)N(C3=CC=CC=C3C2=O)C |
SMILES canónico |
CCOC1=C2C(=CC(=C1OC)OC)N(C3=CC=CC=C3C2=O)C |
Sinónimos |
1-Ethoxy-2,3-dimethoxy-10-methylacridin-9(10H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
